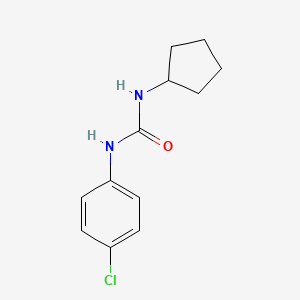

1-(4-CHLORO-PHENYL)-3-CYCLOPENTYL-UREA

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-cyclopentylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRVKTZFCGVPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-phenyl)-3-cyclopentyl-urea typically involves the reaction of 4-chloroaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:

Step 1: Preparation of 4-chloroaniline by the chlorination of aniline.

Step 2: Reaction of 4-chloroaniline with cyclopentyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.

Step 3: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-3-cyclopentyl-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-phenyl)-3-cyclopentyl-urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of 1-(4-chloro-phenyl)-3-cyclopentyl-urea with structurally similar urea derivatives, focusing on molecular properties, substituent effects, and available biological data.

Molecular Properties

Notes:

- Cyclopentyl vs.

- Benzyl-Methoxy Substitution : The benzyl and methoxy groups in significantly elevate molecular weight and polarity, which may enhance solubility but reduce membrane permeability.

- Amidinophenyl Group: The amidine group in introduces a positively charged moiety at physiological pH, enabling ionic interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

1-(4-Chloro-Phenyl)-3-Cyclopentyl-Urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a urea functional group attached to a cyclopentyl moiety and a para-chlorophenyl group. The presence of these substituents is believed to influence its biological activity significantly.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, studies have shown that derivatives of this compound exhibit significant antiproliferative effects. For instance, a related compound demonstrated an IC50 value of 2.39 ± 0.10 μM against A549 lung cancer cells and 3.90 ± 0.33 μM against HCT-116 colorectal cancer cells, indicating potent activity comparable to established drugs like sorafenib .

Table 1: Anticancer Activity of Related Urea Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific molecular targets within cancer cells, potentially affecting signaling pathways that regulate cell proliferation and survival . The interaction with BRAF protein has been highlighted as a significant target for this class of compounds.

Antimicrobial Activity

In addition to anticancer properties, the compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this aspect are less comprehensive compared to its anticancer evaluations .

Structure-Activity Relationships (SAR)

Research into the SAR of urea derivatives has revealed that modifications at specific positions on the phenyl or cyclopentyl rings can significantly affect biological activity. For example, substituents that are electron-withdrawing generally enhance the inhibitory effects on cancer cell lines .

Table 2: Structure-Activity Relationships in Urea Derivatives

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | A ring | Increased potency |

| Electron-donating | C ring | Decreased potency |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related urea derivatives, often highlighting their promising biological profiles:

- Synthesis and Evaluation : A study synthesized various urea derivatives and assessed their antiproliferative activities across different cancer cell lines, confirming the importance of structural modifications in enhancing efficacy .

- Pharmacokinetics : In vivo studies indicated that certain analogs exhibited favorable pharmacokinetic profiles, including good brain penetration and low metabolic degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chloro-phenyl)-3-cyclopentyl-urea, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via nucleophilic addition of cyclopentylamine to 4-chlorophenyl isocyanate in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is commonly used to neutralize HCl byproducts .

- Optimization : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:isocyanate) influence yield. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the molecular structure of this urea derivative validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Complementary methods include:

- FT-IR : Confirms urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- ¹H/¹³C NMR : Assigns cyclopentyl proton environments (δ 1.5–2.1 ppm) and aromatic carbons (δ 120–140 ppm) .

Q. What analytical methods ensure purity and stability during storage?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability. LC-MS identifies degradation products (e.g., 4-chloroaniline) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance binding to serine proteases (Ki = 0.8–1.2 µM), while bulky substituents (e.g., cyclopentyl) improve metabolic stability .

- Case Study : Compared to 1-(4-nitrophenyl)-3-cyclopentyl-urea, the chloro derivative shows 3-fold higher inhibition of thrombin due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Data Discrepancies : Variability in IC50 values (e.g., 1.5 µM vs. 3.2 µM) may arise from assay conditions (pH, ionic strength) or enzyme source (recombinant vs. native).

- Resolution : Standardize assays using recombinant enzymes (≥95% purity) and include positive controls (e.g., leupeptin) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methods :

- Docking Studies : Identify key interactions (e.g., hydrogen bonds with Ser195 in thrombin).

- ADMET Prediction : LogP (2.8 ± 0.3) and solubility (0.1 mg/mL) are optimized by introducing polar groups (e.g., -OH) without compromising permeability .

Key Challenges & Recommendations

- Synthesis : Scale-up challenges include exothermic reactions; use controlled addition of isocyanate and inline IR monitoring .

- Bioactivity : Validate target specificity via kinome-wide profiling to avoid off-target effects (e.g., trypsin-like proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.